molecular formula C18H24N2O7 B4076048 3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid

3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid

Cat. No.: B4076048
M. Wt: 380.4 g/mol
InChI Key: UAEGTBVWJNAKBA-UHFFFAOYSA-N
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Description

3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a complex organic compound that combines a phenoxy group with an amine and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine typically involves multiple steps:

    Alkylation: The addition of prop-2-enyl groups to the amine.

    Coupling: The combination of the phenoxy and amine groups.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The phenoxy group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology

In biological research, it may be used to study the effects of nitro and amine groups on biological systems.

Medicine

Industry

Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The phenoxy group can interact with hydrophobic regions of proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-4-nitrophenoxy)-N,N-dimethylpropan-1-amine
  • 3-(3-methyl-4-nitrophenoxy)-N,N-bis(ethyl)propan-1-amine
  • 3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine

Uniqueness

The presence of the prop-2-enyl groups and oxalic acid distinguishes this compound from its analogs, potentially offering unique reactivity and applications.

Properties

IUPAC Name

3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.C2H2O4/c1-4-9-17(10-5-2)11-6-12-21-15-7-8-16(18(19)20)14(3)13-15;3-1(4)2(5)6/h4-5,7-8,13H,1-2,6,9-12H2,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEGTBVWJNAKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN(CC=C)CC=C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
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3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
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3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
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3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
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3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
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3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid

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